3-甲基-5-硝基苯酚

描述

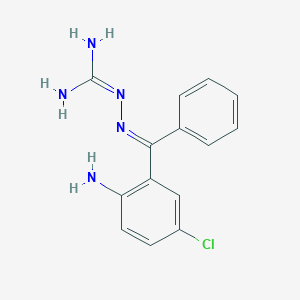

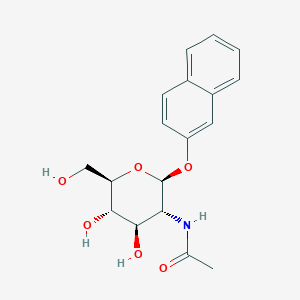

3-Methyl-5-nitrophenol is a chemical compound that is a derivative of phenol, featuring a nitro group and a methyl group on the benzene ring. It is a compound of interest due to its potential applications in various chemical industries and its role as a metabolite in biological systems. The compound is also a subject of study for its mutagenic effects and its interactions with other chemicals .

Synthesis Analysis

The synthesis of nitrophenol derivatives can be achieved through various methods. One such method for synthesizing a related compound, 3-methyl-6-nitrophenol, involves the nitration of m-cresol followed by hydrolysis and desulfonation . Another approach for synthesizing oligomeric compounds with nitrophenol units involves the use of chloromethylated nitrophenols and zinc chloride as a catalyst . Additionally, an improved synthesis method for 3-methyl-2-nitrophenol has been reported, which involves sulfonation, nitration, and hydrolysis, yielding a high overall product yield .

Molecular Structure Analysis

The molecular structure and spectroscopic behavior of nitrophenol derivatives have been studied using various techniques. For instance, the structure of an adduct formed by 3-methylpyridine with a dichloro-nitrophenol was determined using X-ray diffraction, revealing a short N...H...O hydrogen bridge . In another study, the molecular geometry and intra- and inter-molecular interactions of a Schiff base compound related to nitrophenol were characterized using X-ray diffraction and computational methods .

Chemical Reactions Analysis

Nitrophenol derivatives can undergo various chemical reactions. For example, the nitration of certain methylphenols can lead to the formation of nitrocyclohexadienones, which can further react to yield dinitrocyclohexenones . Additionally, nitro-substituted phenolates have been synthesized and studied for their solvatochromic properties, which are influenced by solute-solvent interactions and hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives have been extensively studied. Spectroscopic investigations, including FT-IR, FT-Raman, and UV-vis, have been conducted to analyze the vibrational frequencies and molecular interactions of compounds like 3-methyl-2-nitrophenol . The solvatochromic behavior of nitro-substituted phenolates has also been explored, providing insights into their potential use as solvatochromic switches and probes for investigating solvent mixtures .

科学研究应用

生物降解和环境影响

3-甲基-4-硝基苯酚(3-甲基-5-硝基苯酚的变体)是广泛使用的有机磷酸酯杀虫剂苯硫磷的主要分解产物。其生物降解对于环境去污和生物修复至关重要。革兰氏阴性、运动性微生物 Ralstonia sp. SJ98 已被证明能够利用 3-甲基-4-硝基苯酚作为其唯一的碳源和能源,突出了其在环境清理中的潜力 (Bhushan 等,2000).

大气浓度和环境采样

对包括 3-甲基-4-硝基苯酚在内的苯酚和硝基苯酚的大气浓度进行了一项研究,以了解它们的空间和地理变化。该研究旨在确定交通在这些化合物排放到大气中的作用,为其环境影响提供了有价值的数据 (Morville 等,2006).

合成和工业应用

对相关化合物 3-甲基-2-硝基苯酚的改进合成进行了研究。该合成工艺对于工业应用非常重要,为经济高效的生产提供了潜在途径 (宋宏瑞,2011).

毒性和环境安全性

已经研究了 3-甲基-4-硝基苯酚对小鼠体细胞的诱变作用,强调了其环境存在相关的潜在风险 (Nehéz 等,1985).

分析检测和监测

用于分析水中的 3-甲基-4-硝基苯酚的电化学传感器的发展突出了监测环境样品中该化合物的重要性。这些传感器对于检测污染物和评估生态风险至关重要 (Bako 等,2017).

安全和危害

作用机制

Target of Action

It’s known that nitroaromatic compounds, a group to which 3-methyl-5-nitrophenol belongs, interact with various enzymes and proteins within microbial cells .

Mode of Action

It’s known that nitroaromatic compounds can undergo reduction and subsequent reactions within microbial cells

Biochemical Pathways

The degradation of 3-Methyl-5-nitrophenol involves several biochemical pathways. In Burkholderia sp. strain SJ98, 3-Methyl-5-nitrophenol is converted to methyl-1,4-benzoquinone (MBQ) and then to methylhydroquinone (MHQ) rather than catechol . The enzymes PnpA, a monooxygenase, and PnpB, a 1,4-benzoquinone reductase, are involved in these conversions . Other enzymes, PnpCD, PnpE, and PnpF, are likely involved in the lower pathway of 3-Methyl-5-nitrophenol catabolism .

Result of Action

The result of 3-Methyl-5-nitrophenol’s action is the degradation of the compound into less harmful substances. This degradation is beneficial for the environment, as 3-Methyl-5-nitrophenol is a degradation product of the insecticide fenitrothion and a component of diesel exhaust particles .

Action Environment

The action of 3-Methyl-5-nitrophenol is influenced by environmental factors. For instance, the presence of other organic compounds can affect the degradation of 3-Methyl-5-nitrophenol . Additionally, the compound’s action can be influenced by the pH, temperature, and presence of oxygen in the environment .

属性

IUPAC Name |

3-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKCEPVMXOUFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

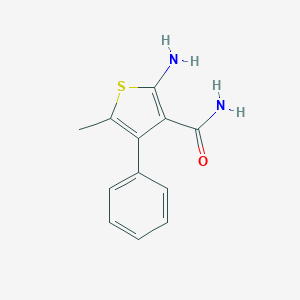

CC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285256 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitrophenol | |

CAS RN |

127818-58-0 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)